molecular formula C19H19ClN2O B12998704 1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine

1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine

Cat. No.: B12998704
M. Wt: 326.8 g/mol
InChI Key: BIJAOQYRAOVSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Chlorination: Introduction of the chlorine atom at the 2-position can be achieved using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Alkylation: The 8-methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide (CH3I).

    Methanamine Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved might include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C19H19ClN2O/c1-13-6-5-8-14-10-16(19(20)22-18(13)14)12-21-11-15-7-3-4-9-17(15)23-2/h3-10,21H,11-12H2,1-2H3

InChI Key

BIJAOQYRAOVSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.